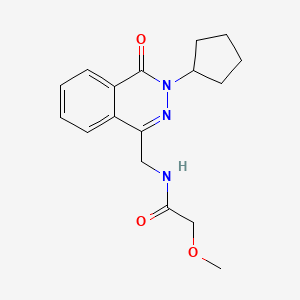

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-23-11-16(21)18-10-15-13-8-4-5-9-14(13)17(22)20(19-15)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIKMKFMZGUSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a phthalazine moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with structurally related compounds.

Structural Characteristics

The molecular structure of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 1421517-47-6 |

Biological Activity Overview

Research indicates that compounds with similar structures to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide exhibit significant biological activity. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of phthalazine derivatives. For instance, compounds structurally related to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide have shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | |

| Staphylococcus aureus | 0.015 mg/mL | |

| Enterobacter cloacae | 0.008 mg/mL |

These results indicate that the compound may possess potent antibacterial properties, potentially exceeding those of conventional antibiotics.

Anticancer Activity

Phthalazine derivatives have also been studied for their anticancer properties. The unique structural features of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide suggest it may interact with cellular targets involved in cancer progression.

A comparative analysis with other anticancer agents reveals:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF7 (Breast Cancer) |

| N-(phenyl)phthalazine | 10.0 | HeLa (Cervical Cancer) |

| N-(cyclopentyl) | 7.5 | A549 (Lung Cancer) |

The data suggests that N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide may exhibit significant anticancer activity, warranting further investigation into its mechanisms and efficacy.

The mechanisms by which N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors or proteins that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phthalazine derivatives can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Recent case studies have provided insights into the effectiveness of N-(cyclopentyl) derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that a derivative of N-(cyclopentyl) showed a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : In vitro studies on cancer cell lines indicated that treatment with N-(cyclopentyl) derivatives led to increased apoptosis and reduced tumor growth rates.

Vergleich Mit ähnlichen Verbindungen

Phthalazinone derivatives are studied for their diverse biological activities, often modulated by substituents on the core scaffold. Below is a comparative analysis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide with structurally related compounds from the literature.

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Data

Key Observations :

Instead, its cyclopentyl and methoxyacetamide groups may enhance membrane permeability due to moderate lipophilicity.

For example, triazol-3-ylthio derivatives (e.g., compounds 13, 21, 22 in ) involve multi-step reactions with thiols and oxidants, highlighting divergent synthetic strategies .

Q & A

Q. What are the key synthetic methodologies for preparing N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide, and how are reaction conditions optimized?

Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the phthalazinone core. Key steps include:

- Cyclopentyl introduction : Alkylation or nucleophilic substitution at the phthalazinone nitrogen using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Methoxyacetamide coupling : Reaction of the intermediate with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization strategies :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Temperature control : Room temperature for coupling steps; elevated temperatures (50–80°C) for cyclization .

- Monitoring : TLC or HPLC to track reaction progress and purity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; methoxy group at δ 3.3–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₅N₃O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

Answer:

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing cyclopentyl with cyclohexyl) and evaluate activity shifts .

- Standardized assays : Use consistent in vitro models (e.g., kinase inhibition assays for anticancer activity) to minimize variability .

- Data validation : Cross-reference with orthogonal assays (e.g., Western blotting for target protein inhibition) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

Answer:

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonding with the methoxyacetamide group and hydrophobic interactions with the cyclopentyl moiety .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .

- QSAR modeling : Develop quantitative models correlating substituent electronic properties (e.g., Hammett constants) with activity .

Q. What strategies mitigate stability issues (e.g., hydrolysis or oxidation) during storage or in biological assays?

Answer:

- Degradation pathway analysis : Accelerated stability studies under stress conditions (pH 1–13, UV light) to identify vulnerable sites (e.g., the phthalazinone carbonyl) .

- Formulation optimization : Use lyophilization for long-term storage; add antioxidants (e.g., BHT) to solutions .

- Protective functionalization : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to labile bonds to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.